Molecular Weight Differentiation vs. Linear Pentyl Analog
The target compound (Furan-2-ylmethyl)(2-methylpentyl)amine exhibits a molecular weight of 181.27 g/mol (C11H19NO), which is 14.02 g/mol higher than the closely related linear-chain analog (furan-2-ylmethyl)(pentyl)amine (C10H17NO; 167.25 g/mol) . This difference arises directly from the branched 2-methylpentyl substituent containing an additional methylene group and methyl branching relative to the linear pentyl chain. The increased molecular weight correlates with altered retention time in reversed-phase chromatography and modified compound behavior in size-dependent filtration or dialysis applications. For procurement decision-making, this quantitative distinction is critical when selecting compounds for synthetic transformations where molecular mass influences stoichiometric calculations, or for biological assays where equimolar dosing requires precise molecular weight determination.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 181.27 g/mol (C11H19NO) |
| Comparator Or Baseline | (Furan-2-ylmethyl)(pentyl)amine: 167.25 g/mol (C10H17NO) |
| Quantified Difference | +14.02 g/mol (+8.4% relative increase) |
| Conditions | Calculated from molecular formula; vendor-specified values |
Why This Matters
This 14.02 g/mol difference directly affects stoichiometric calculations, molarity determinations, and chromatographic retention time in analytical method development.
